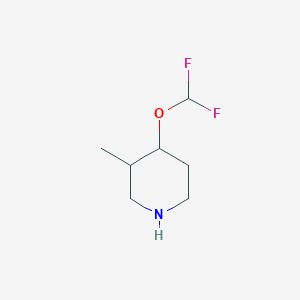
5-Acetyl-1-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetyl-1-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one: is a chemical compound that belongs to the class of pyridinones It is characterized by the presence of an acetyl group at the 5-position, a trifluoromethyl group at the 4-position of the phenyl ring, and a pyridin-2(1H)-one core structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-1-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and 2-acetylpyridine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the intermediate product.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions, such as hydrochloric acid or sulfuric acid, to yield the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with new functional groups replacing the original ones.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be incorporated into materials with specific properties, such as conductivity or fluorescence.
Biology:
Biochemical Studies: The compound can be used as a probe to study biochemical pathways and interactions.
Medicine:
Drug Development: The compound’s structure can serve as a scaffold for designing new drugs with potential therapeutic effects.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 5-Acetyl-1-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The acetyl group can participate in hydrogen bonding, further stabilizing the compound’s binding to its targets.
相似化合物的比较
5-Acetyl-1-phenylpyridin-2(1H)-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-Acetyl-1-(4-methylphenyl)pyridin-2(1H)-one: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.
Uniqueness: The presence of the trifluoromethyl group in 5-Acetyl-1-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one imparts unique properties, such as increased lipophilicity and enhanced stability. These characteristics make it a valuable compound for various applications, distinguishing it from its analogs.
属性
分子式 |
C14H10F3NO2 |
|---|---|
分子量 |
281.23 g/mol |
IUPAC 名称 |
5-acetyl-1-[4-(trifluoromethyl)phenyl]pyridin-2-one |
InChI |
InChI=1S/C14H10F3NO2/c1-9(19)10-2-7-13(20)18(8-10)12-5-3-11(4-6-12)14(15,16)17/h2-8H,1H3 |
InChI 键 |
SROHTDABPCADIW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CN(C(=O)C=C1)C2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[3-(Difluoromethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14769035.png)


![2-[1-Cyclopropylsulfonyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B14769048.png)






